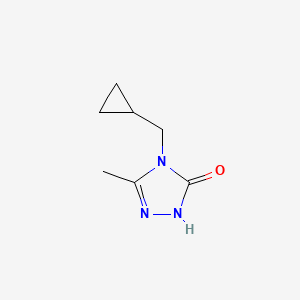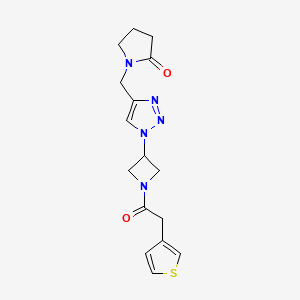
1-((1-(1-(2-(thiophen-3-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone involves the reaction of thiophene-2-aldehyde with p-methyl acetophenone, followed by further reactions with guanidine nitrate and various aromatic aldehydes. The resulting compounds were then reacted with thioglycolic acid, thiolactic acid, and chloroacetylchloride to yield a series of azetidinones derivatives . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of the compound includes a thiophene ring, which is known for its contribution to the stability and electronic properties of molecules. The azetidinone core is a four-membered ring that can impart strain to the molecule, potentially affecting its reactivity. The triazole ring is a five-membered heterocycle containing three nitrogen atoms, often contributing to the binding affinity of the molecule to biological targets. The pyrrolidinone segment is a lactam, a cyclic amide, which can also influence the compound's biological activity .
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The azetidinone moiety could undergo ring-opening reactions, as seen in the synthesis of highly functionalized pyrrolizidine systems . The triazole unit could participate in nucleophilic substitution reactions, as triazoles are known to be versatile in chemical transformations . The thiophene ring could engage in electrophilic aromatic substitution reactions due to its electron-rich nature .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer from related structures that it would exhibit moderate solubility in polar organic solvents, given the presence of both polar and nonpolar regions in the molecule. The compound's melting point, boiling point, and stability would be influenced by the presence of the strained azetidinone ring and the rigid triazole and thiophene rings. The lactam group in the pyrrolidinone segment could contribute to hydrogen bonding, potentially affecting the compound's solubility and melting point .
科学的研究の応用
Synthesis and Evaluation of Antibacterial and Antifungal Activities
Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. For instance, Patel et al. (2017) investigated the antibacterial and antifungal properties of 4-thiazolidinones and 2-azetidinones derivatives, highlighting their potential as novel antimicrobial agents. The study demonstrated significant activity against various bacterial and fungal strains, suggesting the utility of these derivatives in developing new antimicrobial therapies (Patel & Patel, 2017).
Antioxidant, Antimicrobial, and Antitubercular Activities
Another research application involves the synthesis of new pyrimidine-azitidinone analogues for antioxidant, in vitro antimicrobial, and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized a series of compounds and tested them against various bacterial, fungal strains, and Mycobacterium tuberculosis. The findings indicate the potential of these analogues in designing antibacterial and antituberculosis active compounds (Chandrashekaraiah et al., 2014).
Molecular Docking and In Vitro Screening for Antimicrobial Activities
The compound and its derivatives have also been subjected to molecular docking and in vitro screening to evaluate their antimicrobial potential. Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, including those related to the target compound, and assessed their binding energies against GlcN-6-P synthase, showing moderate to good antimicrobial and antioxidant activity (Flefel et al., 2018).
Synthesis and Biological Evaluation of Schiff’s Bases and 2-Azetidinones
Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, exploring their potential as antidepressant and nootropic agents. This study highlights the central nervous system (CNS) activity of such compounds, demonstrating their promise in the development of CNS active agents (Thomas et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
1-[[1-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-15-2-1-4-19(15)7-13-8-21(18-17-13)14-9-20(10-14)16(23)6-12-3-5-24-11-12/h3,5,8,11,14H,1-2,4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCGJEQNBKVKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

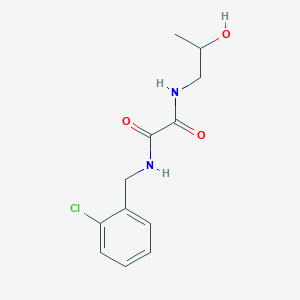
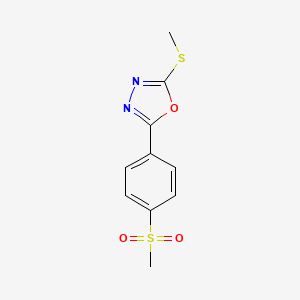
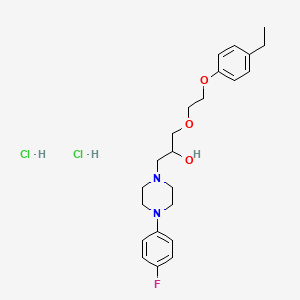
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)
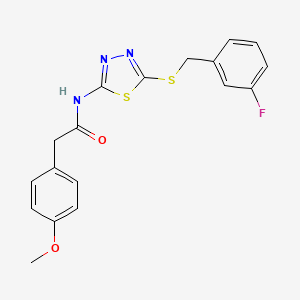
![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)
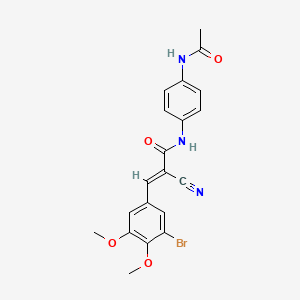
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)
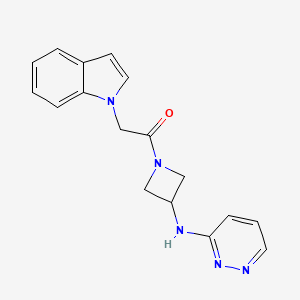
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)
